Product packaging for Cefixime Trihydrate(Cat. No.:CAS No. 125110-14-7)

Cefixime Trihydrate

Cat. No.: B053218
CAS No.: 125110-14-7
M. Wt: 471.5 g/mol
InChI Key: HPRLWADTNARROR-JUZDKLSSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefixime trihydrate is a semisynthetic, third-generation cephalosporin antibiotic valued in microbiological and pharmacological research for its potent activity against a broad spectrum of Gram-negative and Gram-positive bacteria. Its primary mechanism of action involves the high-affinity binding to essential penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding event effectively inhibits the final transpeptidation step of peptidoglycan synthesis, a critical process for bacterial cell wall structural integrity. The resulting impairment of cell wall synthesis leads to osmotic instability and ultimately causes bacterial cell lysis and death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N5O8S2 B053218 Cefixime Trihydrate CAS No. 125110-14-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Cefixime is a cephalosporin and cephalosporins work by using their beta-lactam rings to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins transpeptidases on bacteria. The inhibition of synthesis of the bacteria cell wall will cause lysis, particularly in fast growing organisms such as bacteria. Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall which in turn inhibit bacterial cell wall peptidoglycan synthesis.

CAS No.

125110-14-7

Molecular Formula

C16H17N5O8S2

Molecular Weight

471.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

InChI

InChI=1S/C16H15N5O7S2.H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);1H2/b20-9-;/t10-,14-;/m1./s1

InChI Key

HPRLWADTNARROR-JUZDKLSSSA-N

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O

melting_point

218-225 °C
218 - 225 °C

physical_description

Solid

Pictograms

Irritant; Health Hazard

solubility

1.04e-01 g/L

Synonyms

(6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-((carboxyMethoxy)iMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefixime Trihydrate on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefixime, a third-generation oral cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underlying this action, with a focus on its interaction with penicillin-binding proteins (PBPs). It includes a compilation of quantitative data on its efficacy, detailed protocols for key experimental assays, and visualizations of the critical pathways and experimental workflows.

Introduction

Cefixime is a semi-synthetic, third-generation cephalosporin characterized by its broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its primary mechanism of action is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] This inhibition ultimately leads to cell lysis and bacterial death. A key feature of cefixime is its stability in the presence of a wide variety of β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final step in the synthesis of peptidoglycan is a transpeptidation reaction that cross-links the peptide side chains of the glycan strands. This crucial step is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1]

Cefixime's bactericidal activity stems from its ability to covalently bind to the active site of these PBPs.[1] The β-lactam ring of cefixime is structurally similar to the D-Ala-D-Ala moiety of the natural PBP substrate. This mimicry allows cefixime to acylate the serine residue in the active site of the PBP, forming a stable, inactive enzyme-antibiotic complex. The inactivation of multiple essential PBPs disrupts the synthesis and maintenance of the peptidoglycan layer. This leads to the arrest of cell wall assembly, resulting in a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately causing cell lysis and death.[1]

The following diagram illustrates the core mechanism of cefixime's action:

cluster_Cefixime Cefixime Action cluster_Process Bacterial Process cluster_Result Outcome Cefixime Cefixime PBP Penicillin-Binding Proteins (PBPs) Cefixime->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Inhibition Inhibition of Cross-linking PBP->Inhibition Leads to Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Lysis Cell Lysis & Bacterial Death Inhibition->Lysis

Figure 1: Mechanism of Cefixime Action

Quantitative Data

The efficacy of cefixime is quantified by its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Affinity

The affinity of cefixime for different PBPs determines its spectrum of activity. The 50% inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating higher affinity.

BacteriumPBP TargetIC50 (µg/mL)Reference
Escherichia coliPBP 30.25[2]
Streptococcus pneumoniaePBP30.026[3]
Helicobacter pyloriPBP BStrongest Affinity*[4]

Note: The reference for H. pylori indicates the strongest affinity for PBP B among the PBPs tested, but does not provide a specific IC50 value.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values are crucial for determining clinical effectiveness.

BacteriumMIC Range (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli0.25 - 2.00.5[5]
Haemophilus influenzae≤0.03 - 0.250.06[5]
Streptococcus pneumoniae0.06 - 0.50.25[5]
Streptococcus pyogenes≤0.03 - 0.120.06[5]
Moraxella catarrhalis≤0.06 - 0.50.25[5]
Neisseria gonorrhoeae0.008 - 0.1250.03[6]

MIC90 is the concentration of the antibiotic required to inhibit the growth of 90% of the tested strains.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of cefixime.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of cefixime that inhibits bacterial growth in a liquid medium.

Materials:

  • Cefixime trihydrate powder

  • Appropriate solvent for cefixime (e.g., sterile distilled water or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Cefixime Stock Solution: Prepare a stock solution of cefixime at a concentration of 1280 µg/mL in a suitable solvent.

  • Prepare Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the cefixime stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to typically the 10th or 11th well. Discard 100 µL from the last dilution well. This will create a range of cefixime concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the cefixime dilutions and to a growth control well (containing only CAMHB and inoculum). A sterility control well (containing only CAMHB) should also be included.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of cefixime at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

The following diagram illustrates the workflow for MIC determination:

Start Start Prepare_Stock Prepare Cefixime Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: MIC Determination Workflow
Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay measures the affinity of cefixime for PBPs by its ability to compete with a radiolabeled or fluorescently labeled penicillin for binding to these proteins.

Materials:

  • Bacterial cell culture

  • Lysis buffer (e.g., Tris-HCl with MgCl₂)

  • Ultracentrifuge

  • Radiolabeled penicillin (e.g., [³H]benzylpenicillin) or fluorescently labeled penicillin (e.g., Bocillin FL)

  • Cefixime solutions of varying concentrations

  • Scintillation counter or fluorescence scanner

  • SDS-PAGE equipment

Protocol:

  • Preparation of Bacterial Membranes: a. Grow the bacterial culture to mid-logarithmic phase. b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press). d. Isolate the cell membranes by ultracentrifugation. e. Resuspend the membrane pellet in a suitable buffer.

  • Competitive Binding Reaction: a. In a series of microcentrifuge tubes, mix the membrane preparation with increasing concentrations of unlabeled cefixime. b. Add a fixed, subsaturating concentration of radiolabeled or fluorescently labeled penicillin to each tube. c. Include a control tube with no cefixime. d. Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes) to allow for competitive binding.

  • Separation and Detection: a. Stop the reaction by adding a stop solution or by rapid filtration. b. Separate the PBP-bound labeled penicillin from the unbound ligand. For radiolabeled assays, this is often done by vacuum filtration through glass fiber filters. For fluorescent assays, the reaction is stopped, and the proteins are separated by SDS-PAGE.

  • Quantification: a. For radiolabeled assays, the radioactivity on the filters is measured using a scintillation counter. b. For fluorescent assays, the gel is imaged using a fluorescence scanner, and the intensity of the bands corresponding to the PBPs is quantified.

  • Data Analysis: The concentration of cefixime that inhibits 50% of the labeled penicillin binding (IC50) is determined by plotting the percentage of inhibition against the logarithm of the cefixime concentration.

Spectrophotometric Bacterial Cell Lysis Assay

This assay quantifies the lytic effect of cefixime by measuring the decrease in the optical density of a bacterial culture over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cefixime solutions at various concentrations (typically multiples of the MIC)

  • Spectrophotometer

  • Culture tubes or cuvettes

Protocol:

  • Inoculum Preparation: Grow a bacterial culture in a suitable broth medium to an early- to mid-logarithmic phase (e.g., OD₆₀₀ of 0.2-0.4).

  • Exposure to Cefixime: a. Aliquot the bacterial culture into a series of sterile culture tubes or cuvettes. b. Add different concentrations of cefixime to the tubes. Include a growth control tube with no antibiotic.

  • Monitoring Lysis: a. Incubate the tubes at 37°C with shaking. b. At regular time intervals (e.g., every 30-60 minutes) for several hours, measure the OD₆₀₀ of each culture using a spectrophotometer.

  • Data Analysis: Plot the OD₆₀₀ values against time for each cefixime concentration and the control. A decrease in OD₆₀₀ over time, relative to the control, indicates bacterial lysis. The rate and extent of lysis can be compared across different cefixime concentrations.

Mechanisms of Resistance

Bacterial resistance to cefixime can emerge through several mechanisms, primarily involving alterations in the target PBPs or reduced drug accumulation.

  • Alteration of PBP Structure: Mutations in the genes encoding PBPs, particularly the penA gene encoding PBP2 in Neisseria gonorrhoeae, can reduce the binding affinity of cefixime to its target.[7] This is a significant mechanism of resistance in clinically important pathogens.

  • Production of β-Lactamases: While cefixime is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) can lead to its hydrolysis and inactivation.

  • Reduced Permeability and Efflux: Changes in the bacterial outer membrane porins can limit the entry of cefixime into the cell. Additionally, the overexpression of efflux pumps can actively transport the drug out of the cell, preventing it from reaching its PBP targets.

The following diagram depicts the interplay of these resistance mechanisms:

cluster_Drug Cefixime cluster_Cell Bacterial Cell cluster_Resistance Resistance Mechanisms Cefixime_out Cefixime (Extracellular) Porin Porin Channel Cefixime_out->Porin Cefixime_in Cefixime (Intracellular) Efflux Efflux Pump Cefixime_in->Efflux PBP_target PBP Target Cefixime_in->PBP_target Inhibits Porin->Cefixime_in Efflux->Cefixime_out Pumps out Altered_PBP Altered PBP (Reduced Affinity) Altered_PBP->PBP_target Modifies Reduced_Permeability Reduced Permeability Reduced_Permeability->Porin Affects Increased_Efflux Increased Efflux Increased_Efflux->Efflux Upregulates

References

The Synthesis and Purification of Cefixime Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial infections. Its synthesis is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability. This technical guide provides a comprehensive overview of the core synthesis and purification processes for Cefixime trihydrate, drawing from established methodologies.

I. Synthesis of Cefixime

The most prevalent synthetic route to Cefixime involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated form of the Cefixime side chain, followed by hydrolysis. A common activated form of the side chain is 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercaptobenzothiazole ester (MICA ester).[1]

Key Synthesis Steps:
  • Acylation: The synthesis commences with the reaction of 7-AVCA with an activated Cefixime side-chain ester.[1][2] This reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran and water or acetone and water, in the presence of a base like triethylamine to facilitate the coupling.[2][3] The reaction temperature is generally maintained at low levels, often between 0-10°C, to minimize side reactions.[4]

  • Hydrolysis: Following the acylation, the resulting intermediate ester is hydrolyzed to yield Cefixime. This is commonly achieved by treatment with an inorganic base such as sodium hydroxide.[3][4] The hydrolysis is a critical step and is carefully controlled to ensure complete conversion without degradation of the cephalosporin core.

The overall synthesis workflow can be visualized as follows:

G cluster_synthesis Cefixime Synthesis Workflow 7-AVCA 7-AVCA Acylation Acylation 7-AVCA->Acylation Activated_Side_Chain Activated Side Chain (e.g., MICA Ester) Activated_Side_Chain->Acylation Cefixime_Ester_Intermediate Cefixime Ester Intermediate Acylation->Cefixime_Ester_Intermediate Hydrolysis Hydrolysis Cefixime_Ester_Intermediate->Hydrolysis Crude_Cefixime Crude Cefixime Hydrolysis->Crude_Cefixime

A simplified workflow for the synthesis of Cefixime.

II. Purification of this compound

The purification of Cefixime is crucial to remove unreacted starting materials, by-products, and other impurities to meet stringent pharmaceutical standards. The primary method for purification is reactive crystallization.[5]

Key Purification Steps:
  • Dissolution and pH Adjustment: Crude Cefixime is often dissolved in water by adding an alkali to form a soluble salt, such as the disodium salt.[5][6] The pH is a critical parameter and is carefully controlled throughout the process.

  • Carbon Treatment: The resulting solution may be treated with activated carbon to remove colored impurities and other contaminants.[7][8]

  • Reactive Crystallization: The this compound is then precipitated from the solution by carefully adjusting the pH downwards with an acid, such as hydrochloric acid.[5] This process of crystallization from a solution where a chemical reaction is occurring is known as reactive crystallization. The rate of acid addition and the final pH are critical for controlling the crystal size, purity, and yield.[5] Seeding with pure this compound crystals is often employed to control the crystallization process.[7]

  • Isolation and Drying: The precipitated this compound crystals are then isolated by filtration, washed with water, and dried under vacuum at a controlled temperature to yield the final high-purity product.[9]

The purification workflow is illustrated below:

G cluster_purification Cefixime Purification Workflow Crude_Cefixime Crude_Cefixime Dissolution Dissolution in Alkaline Water Crude_Cefixime->Dissolution Cefixime_Salt_Solution Cefixime Salt Solution Dissolution->Cefixime_Salt_Solution Carbon_Treatment Carbon Treatment (Optional) Cefixime_Salt_Solution->Carbon_Treatment Filtered_Solution Filtered Solution Carbon_Treatment->Filtered_Solution Reactive_Crystallization Reactive Crystallization (pH Adjustment) Filtered_Solution->Reactive_Crystallization Cefixime_Trihydrate_Crystals This compound Crystals Reactive_Crystallization->Cefixime_Trihydrate_Crystals Isolation Filtration & Washing Cefixime_Trihydrate_Crystals->Isolation Drying Drying Isolation->Drying Pure_Cefixime_Trihydrate Pure this compound Drying->Pure_Cefixime_Trihydrate

A general workflow for the purification of this compound.

III. Experimental Protocols

The following are representative experimental protocols derived from various patented processes. These should be considered as illustrative, and actual reaction conditions may vary.

A. Synthesis of Cefixime from 7-AVCA and MICA Ester

Materials:

  • 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)

  • 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate (MICA Ester)

  • Tetrahydrofuran (THF)

  • Water

  • Triethylamine

  • Ethyl acetate

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • A mixture of THF and water is cooled to approximately 4°C.[3]

  • 7-AVCA and MICA ester are added to the cooled solvent mixture.[3]

  • A solution of triethylamine in THF is slowly added to the reaction mixture over a period of 2 hours, maintaining the temperature at 4°C.[3]

  • The reaction is stirred for an additional 4 hours at the same temperature.[3]

  • Ethyl acetate is added, and the aqueous layer containing the triethylamine salt of the cefixime ester is separated.[3]

  • The aqueous layer is cooled to 0°C, and a solution of sodium hydroxide is added rapidly. The mixture is stirred for approximately 15 minutes.[4]

  • The hydrolysis is quenched by the immediate addition of hydrochloric acid to adjust the pH to a range of 4.8-5.2.[4]

B. Purification of this compound by Reactive Crystallization

Materials:

  • Crude Cefixime

  • Water

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (or other suitable acid)

  • Activated carbon (optional)

  • This compound seed crystals

Procedure:

  • Crude Cefixime is suspended in water at a controlled temperature (e.g., 38-45°C).[6]

  • An alkali (e.g., sodium bicarbonate or sodium hydroxide) is added to the suspension with stirring until the Cefixime is completely dissolved, forming a clear solution. The pH is typically maintained below 9.0.[6]

  • (Optional) Activated carbon is added to the solution, stirred, and then filtered to remove the carbon and adsorbed impurities.[7]

  • The clear filtrate is then subjected to crystallization. The pH of the solution is carefully adjusted to a range of 2.0 to 3.5 with an acid (e.g., hydrochloric acid) to induce precipitation.[4] The temperature is often controlled, for instance, by cooling to 0-10°C.[6]

  • The reaction mixture may be seeded with pure this compound crystals to control the crystallization process and obtain a product with the desired physical properties.[7]

  • The mixture is stirred for a period to allow for complete crystallization.

  • The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield pure this compound.[9]

IV. Quantitative Data

The following tables summarize quantitative data reported in various sources for the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields and Purity

StepParameterValueReference
SynthesisOverall Yield> 90%[1]
SynthesisPurity (HPLC)99.5%[1]
PurificationYield90.8% - 95.3%[9]
PurificationPurity (HPLC)99.41% - 99.50%[9]

Table 2: Key Process Parameters for Purification

ParameterValueReference
Dissolution Temperature38 - 45 °C[6]
Dissolution pH≤ 9.0[6]
Crystallization pH2.0 - 3.5[4]
Crystallization Temperature0 - 10 °C[6]
Drying Temperature35 °C (vacuum)[9]

V. Impurities

Several process-related impurities and degradation products of Cefixime have been identified. These include isomers, unreacted intermediates, and by-products from side reactions.[10][11][] The purification process is designed to minimize these impurities to levels compliant with pharmacopeial standards.

This guide provides a foundational understanding of the synthesis and purification of this compound. For professionals in drug development and manufacturing, a thorough understanding of these processes is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Further optimization and validation of these processes are critical for successful commercial production.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Cefixime Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefixime trihydrate is an orally active, third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of bacterial pathogens.[1] Its bactericidal action, driven by the inhibition of bacterial cell wall synthesis, makes it a significant agent in the treatment of infections of the urinary tract, ear, and upper respiratory tract.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of cefixime, detailing its mechanism of action, in vitro activity against key Gram-positive and Gram-negative bacteria, and the standardized experimental protocols used to determine its efficacy. The quantitative data on its minimum inhibitory concentrations (MICs) are summarized for comparative analysis, and its mechanism and experimental workflows are visually represented through detailed diagrams.

Mechanism of Action

Cefixime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This process is initiated by the binding of cefixime to penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting these PBPs, cefixime effectively halts the assembly of the cell wall, leading to cellular lysis and bacterial death.[1][3] Cefixime demonstrates a particular affinity for PBPs 3, 1a, and 1bs in Gram-negative bacteria.[4] A key characteristic of cefixime is its stability in the presence of many beta-lactamase enzymes, which are produced by some bacteria and are a common mechanism of resistance to other beta-lactam antibiotics.[2][3][5]

cluster_bacterium Bacterial Cell Cefixime Cefixime PBP Penicillin-Binding Proteins (PBPs) Cefixime->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellWall->Lysis Weakening leads to cluster_gram_negative Gram-Negative Bacteria (Generally Susceptible) cluster_gram_positive Gram-Positive Bacteria (Variable Susceptibility) cluster_resistant Generally Resistant Bacteria Cefixime Cefixime Antibacterial Spectrum Enterobacteriaceae Enterobacteriaceae (E. coli, Klebsiella spp., Proteus mirabilis) Cefixime->Enterobacteriaceae H_influenzae Haemophilus influenzae (including β-lactamase producing) Cefixime->H_influenzae N_gonorrhoeae Neisseria gonorrhoeae Cefixime->N_gonorrhoeae M_catarrhalis Moraxella catarrhalis Cefixime->M_catarrhalis S_pneumoniae Streptococcus pneumoniae (penicillin-susceptible) Cefixime->S_pneumoniae S_pyogenes Streptococcus pyogenes Cefixime->S_pyogenes Staphylococcus Staphylococcus aureus Cefixime->Staphylococcus Enterococcus Enterococcus spp. Cefixime->Enterococcus Pseudomonas Pseudomonas aeruginosa Cefixime->Pseudomonas cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_broth Broth Microdilution (MIC) cluster_disk Disk Diffusion (Kirby-Bauer) start Start: Isolate Bacterial Colony prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Prepare Serial Dilutions of Cefixime prep_inoculum->serial_dilution streak_plate Streak Inoculum on Agar Plate prep_inoculum->streak_plate inoculate_wells Inoculate Microtiter Plate Wells serial_dilution->inoculate_wells incubate_broth Incubate Plate inoculate_wells->incubate_broth read_mic Read MIC Value incubate_broth->read_mic apply_disk Apply Cefixime Disk streak_plate->apply_disk incubate_disk Incubate Plate apply_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone interpret Interpret as S, I, or R measure_zone->interpret

References

Cefixime Trihydrate: A Technical Guide on its Differential Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted activity of cefixime trihydrate, a third-generation oral cephalosporin, against gram-positive and gram-negative bacteria. We delve into its mechanism of action, spectrum of activity, the molecular basis of bacterial resistance, and standardized methodologies for susceptibility testing. Quantitative data on its in-vitro efficacy are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized through detailed diagrams.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefixime exerts its bactericidal effect by targeting and inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. The key targets of cefixime are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation process that cross-links the peptidoglycan strands.[3][4] By binding to these PBPs, cefixime effectively blocks cell wall assembly, leading to cell lysis and bacterial death.[1][4] Cefixime's stability in the presence of many beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics, contributes to its broad spectrum of activity.[2][3]

Cefixime Cefixime PBP Penicillin-Binding Proteins (PBPs) Cefixime->PBP Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) Cefixime->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step of Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Figure 1: Mechanism of action of Cefixime.

Spectrum of Activity: A Tale of Two Cell Walls

Cefixime's efficacy varies significantly between gram-positive and gram-negative bacteria, a difference largely attributable to the structural variations in their cell envelopes.

Gram-Negative Bacteria: High Susceptibility

Cefixime demonstrates potent activity against a wide range of gram-negative bacteria, particularly members of the Enterobacteriaceae family.[5][6] This includes common pathogens such as Escherichia coli, Proteus mirabilis, Klebsiella species, and Haemophilus influenzae.[7][8] Its efficacy extends to many beta-lactamase-producing strains, making it a valuable therapeutic option for infections caused by these organisms.[9] Cefixime is also highly active against Neisseria gonorrhoeae, including penicillinase-producing strains.[7][10]

Gram-Positive Bacteria: A More Limited Spectrum

In contrast, cefixime's activity against gram-positive bacteria is more restricted. While it shows good activity against Streptococcus pneumoniae (penicillin-susceptible strains) and Streptococcus pyogenes, it is notably less effective against Staphylococcus species, including Staphylococcus aureus.[7][8][10] Enterococci are also generally resistant to cefixime.[11] This limited efficacy is partly due to differences in the PBP targets and the accessibility of these targets within the gram-positive cell wall structure.

Quantitative In-Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of cefixime against various clinically significant gram-positive and gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Cefixime MIC Values for Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli0.015 - 40.25[1][12]
Haemophilus influenzae≤0.004 - >40.25[1][13]
Proteus mirabilis≤0.008 - 0.06< 0.25[1][13]
Klebsiella pneumoniae-0.25[12]
Klebsiella oxytoca->32[13]
Neisseria gonorrhoeae-≤ 0.25[8]
Moraxella catarrhalis-0.12[13]
Salmonella typhi-0.06 - 0.25[12]
Enterobacter cloacae--[5]
Enterobacter aerogenes--[5]
Serratia spp.--[6]
Providencia stuartii-< 0.25[13]
Pseudomonas aeruginosaResistant-[7]

Table 2: Cefixime MIC Values for Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae0.12≤ 0.25[1][8]
Streptococcus pyogenes-≤ 0.25[8]
Staphylococcus aureus>128 (Resistant)-[1]
Enterococcus spp.Resistant-[11]

Mechanisms of Bacterial Resistance

Bacterial resistance to cefixime can emerge through several molecular mechanisms, which differ between gram-positive and gram-negative species.

Gram-Negative Resistance Mechanisms

Two primary mechanisms of resistance to cefixime are prevalent in gram-negative bacteria:

  • Alteration of Penicillin-Binding Proteins (PBPs): In Neisseria gonorrhoeae, resistance is primarily mediated by modifications in the penA gene, which encodes for PBP2.[5][14] This can occur through the acquisition of a "mosaic" penA gene, which contains DNA sequences from other Neisseria species, leading to a PBP2 with reduced affinity for cefixime.[5][9]

  • Production of Beta-Lactamases: Many gram-negative bacteria can produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of cefixime, rendering it inactive.[15][16] Extended-spectrum β-lactamases (ESBLs) are a significant concern as they can inactivate a wide range of cephalosporins, including cefixime.[17]

  • Efflux Pumps: Overexpression of efflux pumps, such as the MtrCDE system in N. gonorrhoeae, can actively transport cefixime out of the bacterial cell, reducing its intracellular concentration and thus its effectiveness.[9][14] Mutations in the mtrR gene, a repressor of the mtrCDE operon, can lead to this overexpression.[14]

cluster_0 Gram-Negative Bacterium Cefixime_in Cefixime PBP_altered Altered PBP (e.g., mosaic PenA) Cefixime_in->PBP_altered Reduced binding Beta_lactamase β-lactamase Cefixime_in->Beta_lactamase Hydrolysis Efflux_pump Efflux Pump (e.g., MtrCDE) Cefixime_in->Efflux_pump Transported out Inactive_Cefixime Inactive Cefixime Beta_lactamase->Inactive_Cefixime Cefixime_out Cefixime Efflux_pump->Cefixime_out Cefixime Cefixime Cefixime->Cefixime_in

Figure 2: Cefixime resistance in Gram-negative bacteria.

Gram-Positive Resistance Mechanisms

In gram-positive bacteria, particularly Streptococcus pneumoniae, resistance to cefixime is primarily due to:

  • Alterations in Penicillin-Binding Proteins (PBPs): Resistance arises from sequential mutations in the genes encoding for PBPs, specifically PBP2x, PBP2b, and PBP1a.[11][18] These mutations lead to conformational changes in the PBPs, reducing their affinity for beta-lactam antibiotics like cefixime.[6][7] This stepwise accumulation of mutations can lead to high-level resistance.[11]

cluster_0 Gram-Positive Bacterium (S. pneumoniae) Cefixime_in Cefixime PBP2x Altered PBP2x Cefixime_in->PBP2x Reduced binding PBP2b Altered PBP2b Cefixime_in->PBP2b Reduced binding PBP1a Altered PBP1a Cefixime_in->PBP1a Reduced binding Resistance Resistance PBP1a->Resistance Cefixime Cefixime Cefixime->Cefixime_in

Figure 3: Cefixime resistance in Streptococcus pneumoniae.

Experimental Protocols: Determining Cefixime Susceptibility

The determination of cefixime's in-vitro activity is crucial for clinical decision-making and drug development. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.[19][20] The broth microdilution method is a widely accepted reference method for determining the MIC of cefixime.[21]

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of cefixime against a bacterial isolate.

Materials:

  • Cefixime standard powder

  • Sterile Mueller-Hinton Broth (MHB) (or other appropriate broth for fastidious organisms)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., water, phosphate buffer)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Cefixime Stock Solution: A stock solution of cefixime is prepared by dissolving a known weight of the standard powder in a suitable solvent as recommended by the supplier.[12]

  • Serial Dilutions: A series of two-fold dilutions of the cefixime stock solution is prepared in the microtiter plate using MHB to achieve a range of final concentrations.[22] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity or a pellet at the bottom of the well). The MIC is recorded as the lowest concentration of cefixime that completely inhibits visible growth.[12]

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Stock Prepare Cefixime Stock Solution Dilutions Perform Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Microtiter Plate Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read for Visible Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Figure 4: Broth microdilution workflow for MIC determination.

Conclusion

This compound remains a clinically important oral antibiotic, demonstrating excellent efficacy against a broad range of gram-negative pathogens, including many beta-lactamase-producing strains. Its activity against gram-positive organisms is more targeted, with notable effectiveness against common respiratory pathogens like Streptococcus pneumoniae. Understanding the differential activity of cefixime, along with the evolving mechanisms of bacterial resistance, is paramount for its appropriate clinical use and for guiding future drug development efforts. The standardized methodologies for susceptibility testing, such as the broth microdilution method, are essential tools for monitoring resistance trends and ensuring optimal therapeutic outcomes. This technical guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in their work with this significant antimicrobial agent.

References

Methodological & Application

Application Note & Protocol: A Validated HPLC Method for the Quantification of Cefixime Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the development and validation of a simple, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefixime Trihydrate. This method is applicable for the analysis of the bulk drug and its pharmaceutical dosage forms.

Introduction

This compound is a third-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections. It is officially recognized in several pharmacopoeias, including the Indian, British, United States, European, and Japanese Pharmacopoeias.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound. This application note describes a robust HPLC method that can be readily implemented in a quality control laboratory for routine analysis.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterRecommended Condition
Chromatographic Column C18 column (250 mm x 4.6 mm, 5 µm)[2][3][4]
Mobile Phase Methanol and 10 mM disodium hydrogen phosphate with 0.5% Triethylamine (TEA), pH adjusted to 6.3 with Orthophosphoric acid (OPA) (25:75 v/v)[2][3]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 289 nm[2][3]
Injection Volume 20 µL
Column Temperature Ambient[4]
Mode of Operation Isocratic[2][3]

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Methanol (HPLC grade)[3]

  • Disodium hydrogen phosphate (AR grade)[3]

  • Potassium dihydrogen phosphate (AR grade)[3]

  • Triethylamine (TEA) (HPLC grade)

  • Orthophosphoric acid (OPA) (AR grade)[3]

  • Water (HPLC grade)

Preparation of Mobile Phase

To prepare the mobile phase, mix methanol and a 10 mM disodium hydrogen phosphate solution containing 0.5% TEA in a ratio of 25:75 (v/v).[2][3] Adjust the pH of the aqueous portion to 6.3 using orthophosphoric acid before mixing.[2][3] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.

Preparation of Standard Stock Solution

Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.[3] Add approximately 10 mL of methanol and sonicate for 10 minutes to dissolve the standard.[3] Make up the volume to 25 mL with methanol to obtain a standard stock solution.

Preparation of Sample Solution (from Tablet Formulation)

Weigh and powder 20 tablets to get a uniform mixture.[5] Transfer a quantity of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.[3] Add about 10 mL of methanol and sonicate for 10 minutes to ensure complete dissolution of the drug.[3] Dilute to the mark with methanol and filter the solution through a 0.45 µm syringe filter.[3]

Calibration Curve

Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-100 µg/mL.[2][3] Inject 20 µL of each solution into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 5 - 100 µg/mL[2][3]
Correlation Coefficient (r²) 0.9997[2][3]
Accuracy (% Recovery) 98.84 - 100.25%[6]
Precision (%RSD) < 2%[2][3]
Limit of Detection (LOD) 1.0990 µg/mL[7]
Limit of Quantification (LOQ) 3.331 µg/mL[7]
Specificity The method is specific as it can separate the drug from its degradation products.[2][3]
Robustness The method is robust, with no significant changes in results upon minor variations in flow rate and mobile phase composition.[3]

Data Presentation

The quantitative data for the validation of the HPLC method for this compound is presented in the tables below for easy comparison.

Table 3: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
5Data to be generated experimentally
10Data to be generated experimentally
20Data to be generated experimentally
40Data to be generated experimentally
60Data to be generated experimentally
80Data to be generated experimentally
100Data to be generated experimentally

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Found (mg)% Recovery
80%Data to be generated experimentallyData to be generated experimentallyData to be generated experimentally
100%Data to be generated experimentallyData to be generated experimentallyData to be generated experimentally
120%Data to be generated experimentallyData to be generated experimentallyData to be generated experimentally

Table 5: Precision Data

Parameter% RSD
Intra-day Precision (n=6) < 2%
Inter-day Precision (n=6) < 2%

Experimental Workflow

The logical workflow for the HPLC method development and quantification of this compound is depicted in the following diagram.

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation cluster_results Results reagents Reagents & Materials mobile_phase Mobile Phase Preparation reagents->mobile_phase standard_prep Standard Solution Preparation reagents->standard_prep sample_prep Sample Solution Preparation reagents->sample_prep hplc_system HPLC System Setup mobile_phase->hplc_system injection Inject Samples & Standards standard_prep->injection sample_prep->injection hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification of Cefixime calibration->quantification validation Method Validation quantification->validation report Final Report & Application Note validation->report

Caption: Workflow for HPLC method development of this compound.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. The stability-indicating nature of the method also allows for the separation of this compound from its potential degradation products, ensuring the integrity of the analysis.[2][3]

References

Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of Cefixime Trihydrate in Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, validated, and reliable UV-Visible spectrophotometric method for the quantitative analysis of Cefixime Trihydrate in its bulk drug form. This method is simple, accurate, precise, and cost-effective for routine quality control analysis.

Introduction

This compound is a third-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections by inhibiting bacterial cell wall synthesis.[1][2][3] Accurate and reliable analytical methods are crucial for ensuring the quality and potency of the bulk drug. UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceuticals due to its simplicity, speed, and affordability.[1] This document outlines a validated UV-Vis spectrophotometric method for the determination of this compound.

Principle

The method is based on the principle that this compound exhibits strong absorbance of ultraviolet radiation at a specific wavelength. This absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for this compound is consistently observed at approximately 288 nm in various solvents, which is used for its quantification.[1][4][5][6]

Materials and Reagents

  • This compound Reference Standard: USP/IP/BP grade

  • Solvents: Methanol (AR grade), Phosphate buffer pH 7.4 (AR grade), or a mixture of Methanol and Water (AR grade).[1][4][7]

  • Volumetric flasks: 10 mL, 100 mL (calibrated)

  • Pipettes: 1 mL, 5 mL, 10 mL (calibrated)

  • UV-Vis Spectrophotometer: Double beam spectrophotometer with a 1 cm quartz cuvette.

Experimental Protocols

Selection of Solvent

The solubility of this compound should be tested in various solvents to select a suitable one. Methanol, a mixture of methanol and water, and pH 7.4 phosphate buffer have been reported as effective solvents.[1][4][7] Methanol is a common choice due to the good solubility of the drug.[1]

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a standard solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the chosen solvent and make up the volume to the mark to obtain a stock solution of 100 µg/mL.[5]

  • Prepare a working standard solution: From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the solvent to get a final concentration of 10 µg/mL.[1]

  • Scan the solution: Scan the prepared working standard solution in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm against a solvent blank.[1][5]

  • Identify λmax: The wavelength at which maximum absorbance is observed is the λmax. For this compound, this is typically around 288 nm.[1][4][5][6]

Preparation of Calibration Curve
  • Prepare a series of standard solutions: From the 100 µg/mL stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).[1]

  • Measure absorbance: Measure the absorbance of each standard solution at the determined λmax (288 nm) using the solvent as a blank.

  • Plot the calibration curve: Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be close to 0.999.[1][4]

Analysis of Bulk Drug Sample
  • Prepare a sample stock solution: Accurately weigh about 10 mg of the this compound bulk drug sample and prepare a 100 µg/mL stock solution as described in section 4.2.1.

  • Prepare a sample working solution: Dilute the sample stock solution with the solvent to obtain a concentration within the linearity range of the calibration curve (e.g., 10 µg/mL).

  • Measure absorbance: Measure the absorbance of the sample working solution at 288 nm against the solvent blank.

  • Calculate the concentration: The concentration of this compound in the sample can be determined from the calibration curve or by using the regression equation obtained from the linearity study.

Method Validation

The developed method should be validated as per ICH Q2(R1) guidelines for various parameters:

  • Linearity: The linearity of the method is established by analyzing a series of concentrations. The correlation coefficient (R²) should be greater than or equal to 0.999.[1][4]

  • Accuracy: Accuracy is determined by recovery studies at three different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should be within 98-102%.[1][4]

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing the same concentration multiple times on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same concentration on different days.

    • The % Relative Standard Deviation (%RSD) for both should be less than 2%.[1][4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below.

Table 1: Summary of Method Parameters

ParameterResult
Wavelength of Maximum Absorbance (λmax)288 nm[1][4][5][6]
Beer's Law Linearity Range2-10 µg/mL[1], 10-45 µg/mL[4][6]
Regression Equationy = 0.046x + 0.112[1], y = 0.035x – 0.002[4][6]
Correlation Coefficient (R²)0.999[1][4][6]

Table 2: Summary of Validation Parameters

Validation ParameterResultAcceptance Criteria
Accuracy (% Recovery) 98-99%[1], 99.656% - 101.825%[4][6]98-102%
Precision (%RSD)
- Intra-day< 2.0%[1], 0.57-0.995%[4]< 2%
- Inter-day< 2.0%[1], 0.52-1.02%[4]< 2%
Limit of Detection (LOD) 0.042 µg/mL[1], 0.914 µg/mL[4]-
Limit of Quantitation (LOQ) 0.096 µg/mL[1], 3.142 µg/mL[4]-
Robustness (%RSD) 0.532-0.827%[4]< 2%

Visualization

The following diagrams illustrate the experimental workflow for the UV-Vis spectrophotometric analysis of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Validation prep_stock Prepare 100 µg/mL Stock Solution prep_working Prepare Working Standards (e.g., 2-10 µg/mL) prep_stock->prep_working prep_sample Prepare Sample Solution (within linear range) prep_stock->prep_sample scan_lambda Scan for λmax (200-400 nm) prep_working->scan_lambda measure_abs Measure Absorbance at λmax (288 nm) prep_sample->measure_abs scan_lambda->measure_abs plot_calib Plot Calibration Curve (Absorbance vs. Conc.) measure_abs->plot_calib calc_conc Calculate Sample Concentration plot_calib->calc_conc validate Perform Method Validation (Accuracy, Precision, etc.) calc_conc->validate end End validate->end start Start start->prep_stock

Caption: Experimental workflow for UV-Vis analysis of this compound.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation (ICH Q2 R1) cluster_application Application principle Beer-Lambert Law (A ∝ C) instrument UV-Vis Spectrophotometer principle->instrument parameter λmax = 288 nm instrument->parameter linearity Linearity & Range parameter->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision specificity Specificity accuracy->specificity lod_loq LOD & LOQ precision->lod_loq robustness Robustness specificity->robustness bulk_drug Bulk Drug Assay robustness->bulk_drug formulation Pharmaceutical Formulation (with modifications) bulk_drug->formulation end Routine QC formulation->end start Method Development start->principle

Caption: Logical relationship of this compound analysis.

References

Cefixime Trihydrate Topical Gel: Application Notes and Protocols for Wound Infection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of a cefixime trihydrate topical gel intended for the management of bacterial wound infections. The protocols detailed below are synthesized from established methodologies to aid in the development and preclinical assessment of this novel formulation.

Formulation and Physicochemical Characterization

The development of a stable and effective topical gel requires careful selection of polymers and excipients. This compound, a third-generation cephalosporin, offers broad-spectrum antibacterial activity, making it a strong candidate for treating wound infections. The following tables summarize representative formulation compositions and their resulting physicochemical properties, providing a baseline for development.

Table 1: Representative Formulations of this compound Topical Gel
Ingredient Formulation F1 (% w/w) Formulation F2 (% w/w) Formulation F3 (% w/w) Function
This compound1.01.01.0Active Pharmaceutical Ingredient
Carbopol 9401.01.51.0Gelling Agent
Hydroxypropyl Methylcellulose (HPMC)0.5-1.5Gelling Agent / Viscosity Modifier
Propylene Glycol15.015.015.0Co-solvent, Humectant
Methylparaben0.030.030.03Preservative
Propylparaben0.010.010.01Preservative
Triethanolamineq.s. to pH 6.8-7.4q.s. to pH 6.8-7.4q.s. to pH 6.8-7.4Neutralizing Agent
Purified Waterq.s. to 100q.s. to 100q.s. to 100Vehicle

Data compiled from multiple sources indicating common concentrations for these excipients.

Table 2: Physicochemical Properties of this compound Gel Formulations
Parameter Formulation F1 Formulation F2 Formulation F3 Acceptable Range
Appearance Homogeneous, translucentHomogeneous, translucentHomogeneous, translucentHomogeneous, free of lumps
Color Off-whiteOff-whiteOff-whiteOff-white
pH 7.2 ± 0.17.1 ± 0.27.3 ± 0.16.5 - 7.4
Viscosity (cP) 4500-55006000-70005000-6000Varies based on desired consistency
Spreadability (g.cm/s) 10.5 ± 0.58.2 ± 0.39.8 ± 0.4Higher value indicates better spreadability
Drug Content (%) 98.5 ± 1.299.1 ± 0.898.9 ± 1.595.0 - 105.0

These values represent typical results found in literature for similar gel formulations.

Experimental Protocols

Detailed methodologies for the preparation and evaluation of the this compound topical gel are provided below.

Protocol 2.1: Preparation of this compound Topical Gel

This protocol describes the dispersion method for preparing a Carbopol 940-based gel.

Materials:

  • This compound

  • Carbopol 940

  • Propylene Glycol

  • Methylparaben

  • Propylparaben

  • Triethanolamine

  • Purified Water

  • Beakers, magnetic stirrer, overhead stirrer, pH meter, weighing balance.

Procedure:

  • Carbopol Dispersion: Accurately weigh the required amount of Carbopol 940 and slowly disperse it in a beaker containing a measured volume of purified water with constant stirring using a magnetic stirrer. Avoid lump formation. Continue stirring until a uniform dispersion is obtained.

  • Preservative Solution: In a separate beaker, dissolve the weighed quantities of methylparaben and propylparaben in propylene glycol with gentle heating if necessary. Cool to room temperature.

  • Drug Incorporation: Accurately weigh the this compound and dissolve it in the preservative solution from Step 2.

  • Gel Formation: Add the drug-preservative solution to the aqueous Carbopol dispersion with continuous stirring.

  • Neutralization: Slowly add triethanolamine dropwise to the formulation while continuously stirring and monitoring the pH. Continue addition until the pH of the gel reaches the desired range (e.g., 6.8-7.4), at which point a clear, viscous gel will form.

  • Final Volume: Add the remaining purified water to make up the final weight and mix until homogeneous.

  • Degassing: Allow the gel to stand for a few hours to remove any entrapped air bubbles.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Disperse Carbopol 940 in Purified Water D Combine Aqueous and Organic Phases A->D B Dissolve Preservatives in Propylene Glycol C Dissolve Cefixime Trihydrate in Mixture B->C C->D E Neutralize with Triethanolamine (pH 6.8-7.4) D->E F Final Volume Adjustment & Degassing E->F G Final Cefixime Gel F->G

Figure 1. Workflow for this compound Gel Preparation.
Protocol 2.2: In-Vitro Drug Release Study

This protocol utilizes a Franz diffusion cell to evaluate the release profile of this compound from the topical gel.

Materials:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose acetate)

  • Phosphate buffer pH 7.4 (receptor medium)

  • This compound topical gel

  • Magnetic stirrer

  • Water bath maintained at 32±1°C

  • Syringes and vials for sample collection

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.

  • Apparatus Setup: Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Receptor Compartment: Fill the receptor compartment with freshly prepared and degassed phosphate buffer (pH 7.4). Place a magnetic stir bar in the receptor compartment and place the cell in the water bath maintained at 32±1°C. Stir the receptor medium at a constant rate (e.g., 100 rpm).

  • Sample Application: Accurately weigh approximately 1 g of the this compound gel and apply it uniformly to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 1 mL) of the sample from the receptor compartment through the sampling port.

  • Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analysis: Analyze the collected samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Calculation: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time to determine the release profile.

Protocol 2.3: Antibacterial Activity Assay (Agar Well Diffusion Method)

This method assesses the antibacterial efficacy of the formulated gel against common wound pathogens.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • This compound topical gel

  • Positive control (e.g., commercial antibiotic ointment)

  • Negative control (gel base without cefixime)

  • Incubator at 37°C

  • Micropipettes

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline.

  • Plate Inoculation: Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plate using a sterile cork borer.

  • Sample Addition: Accurately weigh a specified amount (e.g., 100 mg) of the test gel, positive control, and negative control and place them into separate wells.

  • Incubation: Incubate the plates in an upright position at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antibacterial activity.

  • Data Recording: Record the results for each formulation and control. The experiment should be performed in triplicate.

In-Vivo Wound Healing Evaluation

Animal models are crucial for evaluating the therapeutic efficacy of the topical gel in a biological system. The following protocol outlines a general procedure for an excision wound model in rats. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 3.1: Excision Wound Model in Rats

Materials:

  • Wistar rats (male, 150-200 g)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and scalpel

  • This compound topical gel

  • Standard control (e.g., povidone-iodine ointment)

  • Untreated control group

  • Ruler or caliper

  • Digital camera

Procedure:

  • Animal Acclimatization: Acclimatize the rats to laboratory conditions for at least one week before the experiment.

  • Wound Creation: Anesthetize a rat and shave the dorsal thoracic region. Disinfect the area with 70% ethanol. Create a full-thickness circular excision wound of approximately 300 mm² using a sterile scalpel and forceps.

  • Grouping and Treatment: Divide the animals into at least three groups:

    • Group I (Control): No treatment or application of the gel base without the drug.

    • Group II (Standard): Topical application of a standard commercial antiseptic/antibiotic ointment (e.g., Betadine).

    • Group III (Test): Topical application of the this compound gel.

  • Treatment Application: Apply the respective treatments topically to the wound area once daily, starting from day 0, for a specified period (e.g., 16-21 days).

  • Wound Area Measurement: Measure the wound area on specific days (e.g., 0, 4, 8, 12, 16) using a caliper or by tracing the wound boundary on a transparent sheet and calculating the area. A digital photograph can also be taken for documentation and analysis.

  • Percentage of Wound Contraction: Calculate the percentage of wound contraction using the formula: % Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100

  • Histopathological Analysis: On the final day, euthanize the animals and excise the wound tissue for histopathological examination to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.

G A Animal Acclimatization (Wistar Rats) B Anesthesia & Dorsal Shaving A->B C Creation of Excision Wound (~300 mm²) B->C D Animal Grouping C->D E Group I: Control (No Treatment) D->E F Group II: Standard (e.g., Betadine) D->F G Group III: Test (Cefixime Gel) D->G H Daily Topical Application E->H F->H G->H I Wound Area Measurement (Days 0, 4, 8, 12, 16) H->I J Calculate % Wound Contraction I->J K Histopathological Analysis (Final Day) I->K

Figure 2. Experimental Workflow for In-Vivo Excision Wound Model.

Signaling Pathways in Wound Healing

The primary role of a topical antibiotic like cefixime is to eliminate bacterial infection. Bacterial colonization can severely impair the wound healing process by prolonging the inflammatory phase and degrading essential growth factors and matrix proteins. By controlling the bacterial bioburden, cefixime allows the endogenous cellular and signaling processes to proceed efficiently. Two critical pathways in wound healing are the Transforming Growth Factor-Beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.

  • TGF-β Signaling: This pathway is crucial for all phases of wound healing. It regulates inflammation, stimulates fibroblasts to produce collagen and other extracellular matrix (ECM) components, and promotes re-epithelialization.

  • VEGF Signaling: VEGF is a potent stimulator of angiogenesis, the formation of new blood vessels. This process is vital for supplying oxygen and nutrients to the healing tissue.

Uncontrolled infection can dysregulate these pathways, leading to chronic, non-healing wounds. The application of cefixime gel helps create a more favorable environment for these signaling cascades to function optimally.

G cluster_tgf TGF-β Signaling Pathway cluster_vegf VEGF Signaling Pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex TGFb->Receptor SMAD SMAD Phosphorylation Receptor->SMAD Nucleus_T Nuclear Translocation SMAD->Nucleus_T Target_T Target Gene Expression Nucleus_T->Target_T Collagen Collagen & ECM Production Target_T->Collagen Migration Cell Migration Target_T->Migration Proliferation Proliferation Target_T->Proliferation Wound Wound Healing Collagen->Wound Migration->Wound Proliferation->Wound VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR MAPK MAPK/ERK Pathway VEGFR->MAPK Nucleus_V Nuclear Activation MAPK->Nucleus_V Target_V Target Gene Expression Nucleus_V->Target_V Angiogenesis Angiogenesis Target_V->Angiogenesis Permeability Vascular Permeability Target_V->Permeability Survival Endothelial Cell Survival Target_V->Survival Angiogenesis->Wound Permeability->Wound Survival->Wound

Figure 3. Key Signaling Pathways in Wound Healing.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefixime trihydrate is a third-generation cephalosporin antibiotic widely used to treat bacterial infections. Like many complex organic molecules, it is susceptible to degradation under various stress conditions, leading to the formation of related substances or impurities. The identification and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This application note provides a detailed protocol for the identification of this compound related substances using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol includes procedures for forced degradation studies to generate potential impurities and a validated LC-MS/MS method for their separation and identification.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. These studies are performed in accordance with International Council for Harmonisation (ICH) guidelines.

a. Acid Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in 0.1 N methanolic hydrochloric acid.

  • Reflux the solution at 80°C.

  • Withdraw aliquots at various time points (e.g., 1, 3, 5, and 8 hours).

  • Neutralize the samples with an appropriate volume of 0.1 N NaOH.

  • Dilute the samples with the mobile phase prior to LC-MS/MS analysis.

b. Base Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in 0.1 N methanolic NaOH.

  • Reflux the solution at 80°C.

  • Withdraw aliquots at various time points (e.g., 0.5 and 1 hour).

  • A separate study using 0.01 N NaOH at 80°C for up to 8 hours can also be performed for slower degradation.

  • Neutralize the samples with an appropriate volume of 0.1 N HCl.

  • Dilute the samples with the mobile phase before analysis.

c. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature or slightly elevated temperature (e.g., 50°C) for a specified period (e.g., 2 hours).

  • Withdraw aliquots and dilute with the mobile phase for analysis.

d. Thermal Degradation:

  • Expose solid this compound powder to dry heat (e.g., 80°C) for a specified duration.

  • Alternatively, reflux a solution of this compound (1 mg/mL in mobile phase) at 80°C for 1 hour.

  • Dissolve the heat-stressed solid sample in the mobile phase.

  • Dilute the samples as needed before LC-MS/MS analysis.

e. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 100 µg/mL in water) to UV radiation at 254 nm.

  • Expose solid this compound to direct sunlight for an extended period (e.g., several months).

  • Samples should be withdrawn at different time intervals to monitor the extent of degradation.

  • Dilute the samples with the mobile phase for analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.5% formic acidB: Acetonitrile
Gradient Isocratic elution with Water:Acetonitrile (85:15 v/v) can be used. A gradient elution may also be employed for better separation of a larger number of impurities.
Flow Rate 1.2 mL/min
Column Temperature Ambient or controlled at 40°C
Injection Volume 10 µL
UV Detection 254 nm

b. Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Skimmer Cone Voltage -20 V
Collision Energy Ranged from 25-40 eV for MS/MS experiments
Scan Mode Full scan for identification and product ion scan for fragmentation analysis.

Data Presentation

The following table summarizes the identified related substances of cefixime, including those specified in the British Pharmacopoeia (BP).

Compound NameRelative Retention Time (RRT)Precursor Ion ([M+H]⁺, m/z)Key Product Ions (m/z)
Cefixime 1.00454.05285, 241, 210, 182
Impurity A (BP) 0.8472Not explicitly detailed in the provided search results.
Impurity B (BP) 1.2428410, 384, 214
Impurity C (BP) 1.3Similar to CefiximeNot explicitly detailed in the provided search results.
Impurity D (BP) 1.7Similar to CefiximeNot explicitly detailed in the provided search results.
Impurity E (BP) Not specifiedNot explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start This compound Bulk Drug/Formulation forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation Stress Conditions dissolution Dissolution in Mobile Phase start->dissolution forced_degradation->dissolution dilution Dilution to Working Concentration dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration lc_separation HPLC Separation (C18 Column) filtration->lc_separation Injection ms_detection Mass Spectrometry (ESI+, Full Scan & Product Ion Scan) lc_separation->ms_detection Eluent peak_integration Peak Integration & Identification ms_detection->peak_integration Mass Spectra quantification Quantification of Impurities peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the identification of cefixime related substances.

impurity_identification_logic cluster_data_input Input Data cluster_identification Identification Process cluster_output Output lcms_data LC-MS/MS Data from Stressed Sample spike Spiking with Known Impurity Standards lcms_data->spike compare_msms Compare MS/MS Fragmentation Patterns lcms_data->compare_msms standards Reference Standards (e.g., BP Impurities A-E) standards->spike compare_rt Compare Retention Times spike->compare_rt known Identified Known Impurities compare_rt->known elucidate Structure Elucidation of Unknowns (based on fragmentation) compare_msms->elucidate compare_msms->known unknown Characterized Unknown Impurities elucidate->unknown

Caption: Logical workflow for the identification of known and unknown impurities.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound related substances using LC-MS/MS. The described forced degradation studies are crucial for generating a complete impurity profile, while the LC-MS/MS method offers the necessary sensitivity and specificity for their accurate identification and characterization. This methodology is invaluable for quality control laboratories and in the development of robust and safe pharmaceutical products.

Troubleshooting & Optimization

Troubleshooting peak tailing in cefixime trihydrate HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of cefixime trihydrate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Tailing peaks are problematic because they can compromise resolution between closely eluting compounds, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[2][3] For regulated environments, a high degree of peak tailing may cause the system suitability test to fail.[2]

Q2: My this compound peak is tailing. What are the most likely causes?

A2: Peak tailing in the analysis of this compound, a compound with basic functional groups, is often due to secondary interactions with the stationary phase.[4] The most common causes include:

  • Secondary Silanol Interactions: Interaction between the basic amine groups on cefixime and acidic residual silanol groups on the silica-based stationary phase.[4][5]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of cefixime or the stationary phase, causing peak distortion.[6]

  • Column Problems: Degradation of the column, formation of a void at the column inlet, or a blocked frit can cause tailing for all peaks in the chromatogram.[3][7]

  • Sample Overload: Injecting too high a concentration or volume of your cefixime sample.[8][9]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can increase dead volume, leading to peak broadening and tailing.[10][11]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter. Cefixime has multiple ionizable groups.[12] If the mobile phase pH is close to the pKa of one of these groups, both the ionized and non-ionized forms of the molecule may exist simultaneously, leading to peak broadening or splitting.[6][13] For basic compounds like cefixime, secondary interactions with silanol groups on the column packing are a primary cause of tailing.[5] Lowering the mobile phase pH (e.g., to pH 3 or below) can protonate these silanol groups, minimizing these unwanted interactions and improving peak symmetry.[11] Conversely, some methods use a higher pH (around 6.3-7) with additives like triethylamine to mask the silanol groups.[14][15]

Q4: Can the sample solvent cause peak tailing?

A4: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[3] If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase, it can lead to peak fronting or tailing.[16] Whenever possible, the sample should be dissolved in the mobile phase itself to ensure good peak shape.[9]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.

Step 1: Initial Assessment - All Peaks or Just Cefixime?
  • Observation: Are all peaks in the chromatogram tailing, or is the problem specific to the cefixime peak?

  • Implication:

    • All Peaks Tailing: This typically points to a system-wide or column issue.[7][11]

    • Only Cefixime Peak Tailing: This suggests a chemical interaction between cefixime and the stationary phase or a mobile phase issue.[11]

Step 2: Troubleshooting System-Wide Peak Tailing

If all peaks are tailing, investigate the following physical and mechanical aspects of your HPLC system.

Troubleshooting Workflow for System-Wide Peak Tailing

start All Peaks Tailing check_frit Check for Blocked Frit (Sudden Onset) start->check_frit backflush Backflush Column to Waste check_frit->backflush Yes check_void Inspect for Column Void check_frit->check_void No replace_frit Replace Frit backflush->replace_frit If Unsuccessful resolved Issue Resolved replace_frit->resolved replace_column Replace Column check_void->replace_column Yes check_connections Check Extra-Column Volume (Tubing, Fittings) check_void->check_connections No replace_column->resolved optimize_tubing Use Narrow ID Tubing Ensure Proper Fittings check_connections->optimize_tubing Yes check_connections->resolved No optimize_tubing->resolved

Caption: A logical workflow for troubleshooting system-wide peak tailing.

Potential Cause Recommended Action
Blocked Column Frit A sudden increase in backpressure along with tailing on all peaks suggests a blocked inlet frit.[7] Solution: Disconnect the column from the detector, reverse it, and flush with a strong solvent to waste. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.[5]
Column Void The formation of a void or channel in the column packing material can lead to peak distortion.[3][5] This can be caused by pressure shocks or operating at an inappropriate pH.[11] Solution: In some cases, reversing the column can temporarily fix the issue. However, the most reliable solution is to replace the column. Using a guard column can help extend the life of the analytical column.[17]
Extra-Column Dead Volume Long or wide-bore connecting tubing and poorly fitted connections can cause peak broadening and tailing, especially for early eluting peaks.[6][11] Solution: Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly seated to avoid dead volume.[6][18]
Step 3: Troubleshooting Cefixime-Specific Peak Tailing

If only the cefixime peak is tailing, the issue is likely chemical in nature.

Troubleshooting Workflow for Analyte-Specific Peak Tailing

start Cefixime Peak Tailing check_overload Check for Sample Overload start->check_overload reduce_concentration Reduce Sample Concentration/Volume by 10x check_overload->reduce_concentration Suspected check_ph Check Mobile Phase pH check_overload->check_ph Not Suspected reduce_concentration->check_ph No Improvement resolved Issue Resolved reduce_concentration->resolved If Shape Improves adjust_ph Adjust pH (e.g., lower to <3) check_ph->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) adjust_ph->add_modifier No Improvement adjust_ph->resolved If Shape Improves check_column_chem Consider Column Chemistry add_modifier->check_column_chem No Improvement add_modifier->resolved If Shape Improves use_endcapped Use End-capped or Base-Deactivated Column check_column_chem->use_endcapped use_endcapped->resolved

Caption: A logical workflow for troubleshooting analyte-specific peak tailing.

Potential Cause Recommended Action
Secondary Silanol Interactions The basic nature of cefixime can lead to strong interactions with residual acidic silanol groups on the silica packing of C18 columns.[1][4] This is a very common cause of peak tailing for basic compounds.
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to ≤ 3 protonates the silanol groups, reducing their interaction with the positively charged cefixime molecule.[1][11] Be sure to use a column that is stable at low pH.[5]
Solution 2: Use a Mobile Phase Additive. Adding a competing base, such as triethylamine (TEA) at a concentration of around 25 mM, to the mobile phase can mask the active silanol sites.[1][9]
Solution 3: Use a Different Column. Modern, high-purity, end-capped columns have fewer residual silanol groups and are less prone to causing tailing with basic compounds.[6][11] Consider using a base-deactivated or polar-embedded column.
Sample Overload Injecting too much cefixime can saturate the stationary phase, leading to tailing peaks.[3][8] Solution: Reduce the injection volume or dilute the sample by a factor of 10.[19] If the peak shape improves and the retention time increases slightly, overload was the cause.[19]
Incorrect Mobile Phase Buffer Insufficient buffer capacity or a buffer pH that is too close to the pKa of cefixime can result in poor peak shape.[13] Solution: Ensure the buffer concentration is adequate (typically 10-25 mM). Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa values.[13]

Experimental Protocols

Below are examples of HPLC methods for this compound analysis. These can be used as a starting point for method development or troubleshooting.

Method 1: Low pH Mobile Phase

This method is designed to minimize silanol interactions by operating at a low pH.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm), stable at low pH
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Ratio 30:70 (Acetonitrile:Aqueous)[20]
Flow Rate 1.0 mL/min[20]
Detection UV at 280-289 nm[14][20]
Column Temperature Ambient or controlled at 30°C

Methodology:

  • Prepare the mobile phase by mixing 300 mL of HPLC-grade acetonitrile with 700 mL of HPLC-grade water containing 1 mL of formic acid.

  • Filter and degas the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare this compound standard and sample solutions in the mobile phase.

  • Inject the solutions onto the HPLC system.

Method 2: Neutral pH with Silanol Masking Agent

This method uses a neutral pH buffer and an additive to block active silanol sites.

Parameter Condition
Column C18 (e.g., Phenomenex ODS, 250 x 4.6 mm, 5 µm)[15]
Mobile Phase Methanol and 10 mM Disodium Hydrogen Phosphate with 0.5% Triethylamine (TEA), pH adjusted to 6.3 with Orthophosphoric Acid (OPA)[15]
Ratio 25:75 (Methanol:Buffer)[15]
Flow Rate 1.0 mL/min[15]
Detection UV at 289 nm[15]
Column Temperature Ambient

Methodology:

  • Prepare the aqueous buffer by dissolving the appropriate amount of disodium hydrogen phosphate in water, adding 0.5% TEA, and adjusting the pH to 6.3 with OPA.

  • Prepare the mobile phase by mixing 250 mL of HPLC-grade methanol with 750 mL of the prepared buffer.

  • Filter and degas the mobile phase.

  • Equilibrate the column until a stable baseline is achieved.

  • Prepare this compound standard and sample solutions, preferably in the mobile phase.

  • Inject the solutions onto the HPLC system.

References

Technical Support Center: Enhancing the Dissolution Rate of Cefixime Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dissolution rate of the poorly soluble drug, cefixime trihydrate.

General FAQs

Q1: Why is improving the dissolution rate of this compound important?

This compound is a third-generation cephalosporin antibiotic with low aqueous solubility.[1][2][3][4] This poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, resulting in insufficient and variable bioavailability (40-50%) after oral administration.[1][5][6][7] By enhancing its dissolution rate, it is possible to improve its absorption, leading to better therapeutic efficacy.[1][8]

Q2: What are the main strategies for enhancing the dissolution rate of this compound?

Several techniques have been successfully employed to improve the dissolution rate of this compound. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[5][6][9][10]

  • Liquisolid Compacts: Dissolving the drug in a non-volatile solvent and adsorbing it onto a solid carrier.[11][12][13]

  • Nanocrystals: Reducing the particle size of the drug to the nanometer range.[1][2][14]

  • Co-crystallization: Forming a new crystalline solid with a co-former to alter the physicochemical properties.[1][15]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a lipid-based formulation that forms a fine emulsion in the gastrointestinal tract.[16][17][18][19]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.[3][4][20][21]

  • Particle Size Reduction: Employing techniques like micronization to increase the surface area of the drug particles.[1][22]

Troubleshooting Guides by Technique

Solid Dispersions

Q: My solid dispersion is not showing a significant improvement in the dissolution rate. What could be the problem?

A: Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Carrier Selection: The choice of carrier is crucial. Ensure the carrier is sufficiently hydrophilic and compatible with this compound. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and natural polymers like guar gum.[1][6][9]

  • Drug-to-Carrier Ratio: The ratio of this compound to the carrier can significantly impact dissolution. An insufficient amount of carrier may not effectively disperse the drug. Experiment with different ratios (e.g., 1:1, 1:2, 1:3) to find the optimal composition.[5][6]

  • Preparation Method: The method of preparation (e.g., solvent evaporation, co-grinding, kneading) affects the final properties of the solid dispersion.[5][23] The solvent evaporation method has been shown to be particularly effective for this compound.[5][6]

  • Amorphous Conversion: The goal of a solid dispersion is often to convert the crystalline drug into an amorphous form, which has higher solubility.[10] Use characterization techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm the change in crystallinity.[9][24]

  • Wetting: Poor wettability of the solid dispersion can hinder dissolution. The inclusion of a hydrophilic carrier should improve wetting.[10]

Q: The dissolution profile of my solid dispersion is inconsistent between batches. How can I improve reproducibility?

A: Inconsistent results often stem from variations in the experimental process. To improve reproducibility:

  • Standardize the Protocol: Ensure all parameters, such as solvent volume, stirring speed, evaporation temperature and rate, and drying time, are kept constant for each batch.

  • Homogeneity: Ensure the drug and carrier are homogeneously mixed. For the solvent evaporation method, ensure the drug and carrier are fully dissolved before evaporation.

  • Particle Size of the Final Product: The particle size of the prepared solid dispersion can influence the dissolution rate. Sieve the final product to obtain a uniform particle size range.

Liquisolid Compacts

Q: My liquisolid formulation has poor flowability and compressibility. What should I do?

A: Poor flow and compressibility are common challenges with liquisolid formulations. Here are some solutions:

  • Carrier and Coating Material Ratio (R-value): The ratio of the carrier (e.g., microcrystalline cellulose) to the coating material (e.g., colloidal silicon dioxide/Aerosil) is critical.[12][13] An optimal R-value is necessary to ensure sufficient adsorption of the liquid medication and good flow properties. Experiment with different R-values.

  • Liquid Load Factor: Do not exceed the optimal liquid load factor, which is the maximum amount of liquid that the powder system can retain while maintaining good flow and compressibility.

  • Choice of Non-volatile Solvent: The viscosity and surface tension of the non-volatile solvent (e.g., propylene glycol, PEG 300) can affect the flowability of the powder.[11][13]

Q: The drug is precipitating out of the liquid medication over time. How can I prevent this?

A: Drug precipitation indicates that the drug is not fully solubilized or that the solution is not stable.

  • Solubility in the Non-volatile Solvent: Ensure that the concentration of this compound in the non-volatile solvent is below its saturation solubility.

  • Storage Conditions: Store the liquisolid compacts in a well-closed container at controlled temperature and humidity to prevent any changes in the physical state of the drug.

Data Presentation

Table 1: Comparison of Dissolution Enhancement Techniques for this compound

TechniqueCarrier/ExcipientDrug:Carrier RatioPreparation MethodKey FindingReference
Solid Dispersion Croscarmellose sodium1:1Solvent EvaporationShowed a faster dissolution rate compared to other solid dispersion techniques.[5]
Solid Dispersion Guar Gum1:3Solvent EvaporationMaximum increase in dissolution profile compared to the pure drug.[6]
Solid Dispersion Sodium Acetate Trihydrate1:4 and 1:6Hydrotropic SolubilizationSignificantly enhanced dissolution rate compared to the pure drug.[24]
Solid Dispersion Soluplus®-Conventional MethodBest enhancement in the release profile among the polymers tested.[9]
Liquisolid Compact Propylene Glycol, Microcrystalline Cellulose, Aerosil70% drug, R-value=10Liquisolid Technique99.5% drug release in 45 minutes, faster than the marketed capsules.[12][13]
Nanocrystals PVP (0.05%)-Solvent/Antisolvent PrecipitationSignificantly higher dissolution rate than the raw cefixime powder.[2][14]
Co-crystals Sodium Acetate1:1Solvent Evaporation18.5-fold increase in solubility and 85.40% drug release in 60 minutes.[15]
SEDDS Eucalyptus oil, Kolliphor EL, Kollisolv MCT 70-Self-Emulsification97.32% drug release within 60 minutes in simulated gastric fluid.[17][19]
Complexation β-Cyclodextrin-Kneading Method6.77 times fold increase in dissolution rate over the pure drug.[21]

Experimental Protocols

Preparation of Solid Dispersion by Solvent Evaporation Method
  • Accurately weigh the desired amounts of this compound and the chosen carrier (e.g., Croscarmellose sodium, guar gum).[5][6]

  • Dissolve both the drug and the carrier in a suitable solvent (e.g., methanol, dichloromethane).[5][23] Ensure complete dissolution with continuous stirring.

  • Evaporate the solvent at a controlled temperature (e.g., room temperature or 45°C in a tray dryer) with continuous stirring to obtain a dry mass.[5][23]

  • Pulverize the dried mass using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of a specific size (e.g., sieve no. 30 or 100) to obtain a uniform particle size.[5][24]

  • Store the prepared solid dispersion in a desiccator until further evaluation.[5][23]

Preparation of Liquisolid Compacts
  • Dissolve or disperse a specific amount of this compound in a measured quantity of a non-volatile solvent (e.g., propylene glycol, PEG 300) to form the liquid medication.[11][13]

  • In a separate container, blend the calculated quantities of the carrier (e.g., microcrystalline cellulose) and the coating material (e.g., colloidal silicon dioxide).

  • Gradually add the liquid medication to the powder blend with continuous mixing.

  • The final mixture should be a dry-looking, non-adherent, free-flowing, and compressible powder.

  • This liquisolid powder can then be compressed into tablets or filled into capsules.

Preparation of Nanocrystals by Solvent/Antisolvent Precipitation
  • Dissolve this compound in a suitable water-miscible solvent (e.g., methanol) to a specific concentration (e.g., 20mg/ml).[2][14]

  • Prepare an aqueous solution containing a stabilizer (e.g., 0.05% PVP).[2][14]

  • Inject the drug solution at a controlled rate (e.g., 60ml/hr) into the stabilizer solution with continuous stirring or sonication.[2][14]

  • The nanocrystals will precipitate immediately upon injection.

  • The resulting nanosuspension can be lyophilized (freeze-dried) to obtain a dry powder of cefixime nanocrystals.[2][14]

Visualizations

Experimental_Workflow_Solid_Dispersion cluster_start Step 1: Preparation cluster_mixing Step 2: Dissolution cluster_processing Step 3: Processing cluster_final Step 4: Final Product weigh_drug Weigh Cefixime Trihydrate dissolve Dissolve in Solvent weigh_drug->dissolve weigh_carrier Weigh Hydrophilic Carrier weigh_carrier->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Dry the Mass evaporate->dry pulverize Pulverize dry->pulverize sieve Sieve pulverize->sieve store Store in Desiccator sieve->store

Caption: Workflow for Solid Dispersion Preparation by Solvent Evaporation.

Troubleshooting_Poor_Dissolution start Issue: Poor Dissolution Rate Enhancement check_carrier Is the carrier sufficiently hydrophilic and compatible? start->check_carrier check_ratio Is the drug:carrier ratio optimized? check_carrier->check_ratio Yes solution_carrier Select a more hydrophilic carrier (e.g., PEG, PVP) check_carrier->solution_carrier No check_method Is the preparation method appropriate? check_ratio->check_method Yes solution_ratio Experiment with different drug:carrier ratios (e.g., 1:1, 1:3) check_ratio->solution_ratio No check_amorphous Has the drug converted to an amorphous state? check_method->check_amorphous Yes solution_method Try a different method (e.g., solvent evaporation) check_method->solution_method No solution_amorphous Optimize process to induce amorphization. Verify with XRD/DSC. check_amorphous->solution_amorphous No end Improved Dissolution check_amorphous->end Yes solution_carrier->check_ratio solution_ratio->check_method solution_method->check_amorphous solution_amorphous->end

Caption: Troubleshooting Logic for Poor Dissolution of Solid Dispersions.

References

Cefixime Trihydrate Aqueous Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cefixime trihydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2][3][4] It is also susceptible to oxidative degradation.[2][5] Generally, cefixime is most stable in the pH range of 4-7 and degrades rapidly in alkaline and, to a lesser extent, acidic conditions.[3]

Q2: What is the expected shelf-life of a freshly prepared this compound aqueous solution?

A2: The shelf-life of a this compound aqueous solution is highly dependent on the storage conditions (pH, temperature, and light exposure). For instance, reconstituted oral suspensions of cefixime are typically recommended to be stored in a refrigerator (2 to 8 °C) and used within a specified period, as they lose potency over time, especially at room temperature or higher.[6] Aqueous solutions for experimental use should ideally be prepared fresh. Storing aqueous solutions for more than a day is generally not recommended without proper stability validation.[7]

Q3: What are the main degradation pathways for this compound in aqueous solutions?

A3: The principal degradation pathway for cefixime involves the cleavage of the β-lactam ring.[3] Under different conditions, various degradation products can form. In acidic conditions, three main lactones can be formed due to intramolecular cyclization.[3] Under basic conditions, a β-lactam ring-opened product and a 7-epimer are major degradation products.[3] In neutral conditions, an aldehyde derivative involving the 7-acyl moiety has been identified.[3]

Q4: How can I minimize the degradation of my this compound solution during an experiment?

A4: To minimize degradation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use a buffer to maintain the pH in the stable range of 4-7.[3]

  • Protect the solution from light by using amber-colored vials or covering the container with aluminum foil.[1][4][8]

  • Store the solution at low temperatures (e.g., in a refrigerator) when not in immediate use.

  • Avoid exposure to strong oxidizing agents.[2][5]

Troubleshooting Guide

Issue 1: Rapid loss of potency in my this compound standard solution.

Possible Cause 1: Inappropriate pH of the solution.

  • Troubleshooting Step: Measure the pH of your aqueous solution. This compound is most stable at a pH between 4 and 7.[3] It degrades rapidly in alkaline conditions and is also susceptible to acidic hydrolysis.[1][2][3]

  • Recommendation: Prepare your solutions using a buffer system within the optimal pH range of 4-7.

Possible Cause 2: Exposure to high temperatures.

  • Troubleshooting Step: Review your experimental setup and storage conditions. Elevated temperatures significantly accelerate the degradation of cefixime.[1][2][5]

  • Recommendation: Store stock solutions and samples at refrigerated temperatures (2-8°C) and minimize exposure to heat during the experiment.

Possible Cause 3: Photodegradation.

  • Troubleshooting Step: Assess if your solutions are being exposed to ambient or UV light. This compound is known to be sensitive to light.[1][4][8]

  • Recommendation: Protect your solutions from light by using amber glassware or by wrapping the containers in aluminum foil.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

Possible Cause 1: Degradation of this compound.

  • Troubleshooting Step: The appearance of new peaks is a strong indicator of degradation. Compare the retention times of the new peaks with literature reports on cefixime degradation products if available.

  • Recommendation: Perform a forced degradation study (see Experimental Protocols section) under acidic, basic, oxidative, and photolytic conditions to identify the potential degradation products and their retention times. This will help in confirming if the unknown peaks are related to cefixime degradation.

Possible Cause 2: Contamination of the sample or mobile phase.

  • Troubleshooting Step: Analyze a blank (solvent) injection to check for contaminants in your mobile phase or sample diluent.

  • Recommendation: Ensure all solvents are of HPLC grade and are properly filtered and degassed.[1]

Data Presentation: Summary of Forced Degradation Studies

The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.

Table 1: Degradation of this compound under Hydrolytic Conditions

ConditionTemperature (°C)DurationApproximate Degradation (%)Reference
0.1 N HCl807 hours~50%[1]
0.01 M HCl802.5 hours~25%[2][5]
0.1 M HCl807 hours100%[2][5]
0.1 N NaOH8030 minutes>98%[1]
0.01 N NaOH808 hours>60%[1]
0.01 M NaOH801 hour~25%[2][5]
0.1 M NaOH804 hours100%[2][5]

Table 2: Degradation of this compound under Oxidative and Photolytic Conditions

ConditionTemperature (°C)DurationApproximate Degradation (%)Reference
1% H₂O₂253.5 hours~25%[2][5]
UV radiation (254 nm)Ambient2.5 hours~30%[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase).[1][2][5]

2. Acidic Degradation:

  • To a specific volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.[1]

  • Reflux the solution at 80°C.[1]

  • Withdraw samples at predetermined time intervals (e.g., 1, 3, 5, and 7 hours).[1]

  • Neutralize the samples and dilute them with the mobile phase to a suitable concentration for analysis.

3. Alkaline Degradation:

  • To a specific volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.[1]

  • Reflux the solution at 80°C.[1]

  • Withdraw samples at shorter time intervals due to rapid degradation (e.g., 0.5 and 1 hour).[1]

  • Neutralize the samples and dilute them with the mobile phase for analysis.

4. Oxidative Degradation:

  • To a specific volume of the stock solution, add an equal volume of hydrogen peroxide (e.g., 3% v/v).[9]

  • Keep the solution at room temperature or heat gently to accelerate degradation.

  • Withdraw samples at various time points and dilute for analysis.

5. Photolytic Degradation:

  • Expose the this compound solution (e.g., 100 µg/mL) to UV radiation at 254 nm.[1][4]

  • Withdraw samples at different time intervals (e.g., 30, 60, 120, and 150 minutes).[1]

  • Dilute the samples with the mobile phase for analysis.

6. Analysis:

  • Analyze all the stressed samples using a validated stability-indicating HPLC method.[1] A common method uses a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[1][9]

Visualizations

Degradation Pathways of Cefixime

G cluster_conditions Stress Conditions cluster_cefixime cluster_products Degradation Products Acid Acidic Conditions (e.g., HCl) Lactones Lactones (Intramolecular Cyclization) Acid->Lactones Base Alkaline Conditions (e.g., NaOH) RingOpened β-Lactam Ring-Opened Product Base->RingOpened Epimer 7-Epimer Base->Epimer Neutral Neutral Conditions Aldehyde Aldehyde Derivative Neutral->Aldehyde Cefixime Cefixime Cefixime->Lactones Hydrolysis Cefixime->RingOpened Hydrolysis Cefixime->Epimer Epimerization Cefixime->Aldehyde Hydrolysis

Caption: Major degradation pathways of cefixime under different pH conditions.

Experimental Workflow for Stability Testing

G start Prepare Cefixime Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic) start->stress sample Withdraw and Prepare Stressed Samples stress->sample analyze Analyze using Stability-Indicating HPLC Method sample->analyze data Data Analysis and Degradation Profiling analyze->data

Caption: A typical experimental workflow for forced degradation studies of cefixime.

Troubleshooting Logic for Unexpected HPLC Peaks

G start Unexpected Peaks in HPLC Chromatogram check_blank Analyze Blank Injection start->check_blank contaminant Source of Contamination Identified (Solvent, Glassware, etc.) check_blank->contaminant Peaks Present no_contaminant Blank is Clean check_blank->no_contaminant No Peaks force_degradation Perform Forced Degradation Study no_contaminant->force_degradation compare_rt Compare Retention Times of Unknowns with Degradants force_degradation->compare_rt match Peaks Identified as Degradation Products compare_rt->match Match Found no_match Peaks are Not from Cefixime Degradation compare_rt->no_match No Match further_investigation Further Investigation Needed (e.g., MS Analysis) no_match->further_investigation

Caption: A logical workflow for troubleshooting the origin of unexpected peaks in HPLC analysis.

References

Method validation for cefixime trihydrate analysis according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the method validation of cefixime trihydrate analysis in accordance with ICH Q2(R1) guidelines. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when validating a method for this compound analysis according to ICH guidelines?

A1: According to ICH Q2(R1) guidelines, the key validation parameters for an assay of a drug substance like this compound include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3][4] This is often assessed using recovery studies by spiking the sample matrix with a known amount of the analyte.[3][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.[3][6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][3]

  • System Suitability: A test to ensure that the chromatographic system is suitable for the intended analysis. Parameters like theoretical plates, tailing factor, and resolution are evaluated.[2][3]

Q2: How do I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. This compound should be subjected to various stress conditions as per ICH guidelines to produce potential degradation products.[7][8] The drug is found to be susceptible to acidic, alkaline, and oxidative conditions.[7][9][10]

A typical forced degradation study involves the following conditions:

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at 80°C. Monitor the degradation over several hours.[7][8] Cefixime has shown about 50% degradation after 7 hours under these conditions.[7]

  • Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat at 80°C. Cefixime is highly sensitive to alkaline conditions, showing over 98% degradation in 30 minutes.[7][8] Milder conditions like 0.01 N NaOH can also be used to achieve more controlled degradation.[7]

  • Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3% v/v H₂O₂) at room temperature.[2]

  • Thermal Degradation: Expose the solid drug or a solution to dry heat. For instance, heating a standard solution in paraffin oil at 80°C for 1 hour has been used.[11]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., at 254 nm) for a defined period.[2][7] Significant degradation has been observed after 2.5 hours of UV exposure.[7]

Following exposure to these stress conditions, the samples are analyzed by the proposed method to check for the separation of the main cefixime peak from any degradation product peaks. The resolution between the peaks should be greater than 2.[2][6]

Q3: What is a typical mobile phase composition for the HPLC analysis of this compound?

A3: A common mobile phase for the reversed-phase HPLC analysis of this compound consists of a mixture of a phosphate buffer and an organic solvent. A frequently cited composition is a mixture of 10 mM disodium hydrogen phosphate (with pH adjusted to around 6.3) and methanol in a ratio of approximately 75:25 (v/v).[2][6] Another example uses a mobile phase of methanol and phosphate buffer in a 3:7 (v/v) ratio.[1] The selection of the mobile phase is critical for achieving good separation and peak shape.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample overload. 4. Presence of secondary interactions between the analyte and the stationary phase.1. Adjust the mobile phase pH. For cefixime, a pH around 6.3 has been shown to be effective.[2][6] 2. Wash the column with a strong solvent, or if necessary, replace the column. 3. Reduce the concentration of the sample being injected. 4. Add a competing agent like triethylamine (TEA) to the mobile phase (e.g., 0.5%) to mask active silanol groups.[2][6]
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Fluctuation in column temperature. 4. Pump malfunction or leaks.1. Ensure the mobile phase is well-mixed and degassed. 2. Equilibrate the column with the mobile phase for a sufficient amount of time before analysis. 3. Use a column oven to maintain a consistent temperature.[1] 4. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Low Recovery in Accuracy Studies 1. Incomplete sample extraction. 2. Degradation of the analyte during sample preparation. 3. Inaccurate standard solution preparation. 4. Matrix effects.1. Optimize the extraction procedure. For tablets, ensure complete dissolution, which may involve ultrasonication.[2] 2. Prepare samples in a diluent that ensures the stability of cefixime. 3. Double-check all calculations and weighing procedures for standard preparation. 4. Evaluate the matrix effect by comparing the response of the analyte in the matrix to the response in a pure solvent.
Failure to Meet System Suitability Criteria (e.g., low theoretical plates, poor resolution) 1. Degraded or inappropriate column. 2. Sub-optimal mobile phase composition or flow rate. 3. Issues with the HPLC system (e.g., dead volume, detector issues).1. Use a new column or a column with a different stationary phase. A C18 column is commonly used for cefixime analysis.[1][2][11] 2. Optimize the mobile phase composition and flow rate to improve separation.[2][6] 3. Perform system maintenance and check for any issues with the instrument.
Extra Peaks in the Chromatogram 1. Presence of impurities or degradation products. 2. Contamination from the sample, solvent, or system. 3. Carryover from a previous injection.1. If the method is intended to be stability-indicating, ensure that these peaks are well-resolved from the main analyte peak. 2. Use high-purity solvents and filter all solutions before injection.[3] 3. Implement a robust needle wash procedure between injections.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example for the analysis of this compound.

Chromatographic Conditions:

  • Column: C18 (e.g., Phenomenex, 250 x 4.6 mm, 5 µm particle size)[2][6]

  • Mobile Phase: 10 mM Disodium hydrogen phosphate (with 0.5% Triethylamine, pH adjusted to 6.3 with Orthophosphoric acid) and Methanol (75:25 v/v)[2][6]

  • Flow Rate: 1.0 mL/min[2][6]

  • Detection Wavelength: 289 nm[2][6]

  • Injection Volume: 20 µL[3]

  • Column Temperature: Ambient or controlled at 30°C[1]

Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable solvent like methanol.[12]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-100 µg/mL for linearity studies).[2]

  • Sample Solution (from tablets): Weigh and finely powder a number of tablets. Transfer a quantity of powder equivalent to a known amount of cefixime (e.g., 25 mg) to a volumetric flask. Add a portion of the diluent (e.g., methanol), sonicate for about 10 minutes to ensure complete dissolution, and then dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.[2][3]

UV-Spectrophotometric Method

This method can be used for a simpler, cost-effective estimation of this compound.

Methodology:

  • Solvent: Methanol[12][13] or pH 7.4 Phosphate buffer[14]

  • Wavelength of Maximum Absorbance (λmax): Approximately 288-290 nm[12][13]

  • Preparation of Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).[12]

  • Preparation of Working Standards: From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 2-40 µg/mL).[12]

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions to establish linearity. The concentration of cefixime in the sample can be determined from the regression equation of the calibration curve.[14]

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for this compound Analysis
ParameterTypical Range/ValueAcceptance Criteria
Linearity Range 5-100 µg/mL[2]Correlation coefficient (r²) ≥ 0.999[15]
Accuracy (% Recovery) 99.96 – 101.54%[2]98-102%[3]
Precision (%RSD) < 2.0% for intra-day and inter-day[2][6]%RSD ≤ 2%
LOD 0.0398 µg/mL[2][6]Signal-to-Noise ratio of 3:1[2]
LOQ 0.120 µg/mL[2][6]Signal-to-Noise ratio of 10:1[2]
System Suitability
- Tailing Factor< 2[3]Tailing factor ≤ 2
- Theoretical Plates> 2000[3]Theoretical plates > 2000
- Resolution> 2 (from degradation products)[2][6]Resolution > 2
Table 2: Summary of UV-Spectrophotometric Method Validation Parameters
ParameterTypical Range/ValueAcceptance Criteria
Linearity Range 2-40 µg/mL[12]Correlation coefficient (r²) ≥ 0.999[12]
Accuracy (% Recovery) 98-102%[10]98-102%
Precision (%RSD) < 2.0%[13][14]%RSD ≤ 2%
LOD 0.042 - 1.08 µg/mL[4][13]-
LOQ 0.096 - 3.61 µg/mL[4][13]-

Visualizations

Method_Validation_Workflow cluster_planning Phase 1: Planning and Method Development cluster_application Phase 3: Routine Application Define_Analytical_Requirements Define Analytical Requirements Select_Analytical_Technique Select Analytical Technique (e.g., HPLC, UV-Vis) Define_Analytical_Requirements->Select_Analytical_Technique Develop_Method_Parameters Develop Method Parameters (e.g., Mobile Phase, Wavelength) Select_Analytical_Technique->Develop_Method_Parameters Specificity Specificity (Forced Degradation) Develop_Method_Parameters->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Routine_Analysis Routine Analysis of This compound System_Suitability->Routine_Analysis Ongoing_Monitoring Ongoing Method Performance Monitoring Routine_Analysis->Ongoing_Monitoring

Caption: Workflow for this compound Analytical Method Validation.

Troubleshooting_Logic Start Analytical Problem Encountered Check_System Check HPLC System (Pump, Detector, Connections) Start->Check_System e.g., Pressure Fluctuation Check_Method Review Method Parameters (Mobile Phase, pH, Flow Rate) Start->Check_Method e.g., Peak Tailing Check_Column Evaluate Column (Age, Performance) Start->Check_Column e.g., Poor Resolution Check_Sample Verify Sample Prep (Dilution, Filtration) Start->Check_Sample e.g., Low Recovery Problem_Resolved Problem Resolved Check_System->Problem_Resolved Consult_Expert Consult Senior Analyst or Manufacturer Check_System->Consult_Expert Check_Method->Problem_Resolved Check_Method->Consult_Expert Check_Column->Problem_Resolved Check_Column->Consult_Expert Check_Sample->Problem_Resolved Check_Sample->Consult_Expert

Caption: Troubleshooting Logic for this compound Analysis.

References

Validation & Comparative

Inter-laboratory Comparison of Cefixime Trihydrate Assay Methods: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical methods for the assay of Cefixime Trihydrate: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Microbiological Assay. The objective is to offer a comprehensive overview of their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate method for a given application.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance parameters for each assay method based on published validation data. It is important to note that while HPLC and UV-Vis Spectrophotometry provide quantitative data on the physicochemical properties of the drug substance, the microbiological assay measures its biological activity. Direct comparison of all parameters is therefore not always feasible.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) SpectrophotometryMicrobiological Assay
Linearity Range 0.9 - 1000.0 µg/mL[1]1 - 7 µg/mL[2]Not typically defined in the same quantitative manner
Accuracy (% Recovery) 94.6% - 98.4%[1]99.8% - 100%[2]Data not available in a comparable format
Precision (% RSD) < 2.0%[3]Inter-day: 1.6% - 3.9%, Intra-day: 1.67% - 1.99%[2]Data not available in a comparable format
Limit of Detection (LOD) 59.3 ng/mL (0.0593 µg/mL)[3]Not explicitly stated in the provided resultsNot applicable in the same context
Limit of Quantitation (LOQ) 179.8 ng/mL (0.1798 µg/mL)[3]Not explicitly stated in the provided resultsNot applicable in the same context
Principle of Method Separation based on polarity, detection by UV absorbanceMeasurement of light absorbance at a specific wavelengthMeasurement of inhibition of microbial growth

Experimental Protocols

This section provides detailed methodologies for the three key assay methods.

2.1. High-Performance Liquid Chromatography (HPLC)

This method offers high specificity and is capable of separating this compound from its degradation products and impurities.

  • Chromatographic System:

    • Instrument: LC-20A HPLC system with a PDA detector (Shimadzu, Japan) or equivalent.

    • Column: RP BDS column (250 mm x 4.6 mm, 5 µm) (Thermo Scientific, USA) or equivalent C18 column.[3]

    • Mobile Phase: A mixture of Methanol and Phosphate buffer (3:7, v/v).[3] The phosphate buffer can be prepared by dissolving appropriate amounts of sodium dihydrogen phosphate in water.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 254 nm.[3]

    • Column Oven Temperature: 30°C.[3]

    • Injection Volume: 20 µL.[3]

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.0, 1.6, 2.0, 2.4, and 3.0 µg/mL).[3]

  • Preparation of Sample Solution:

    • For tablets, weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

    • Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions in triplicate to establish the calibration curve.

    • Inject the sample solutions in triplicate.

    • Calculate the concentration of this compound in the samples by comparing the peak areas with the calibration curve.

2.2. UV-Visible Spectrophotometry

This method is simpler and more rapid than HPLC but may be less specific if interfering substances that absorb at the same wavelength are present.

  • Instrument: A UV-Visible Spectrophotometer.

  • Solvent: Methanol.[2]

  • Wavelength of Maximum Absorbance (λmax): 287 nm.[2]

  • Preparation of Standard Stock Solution:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.[2]

    • Dilute 1 mL of this stock solution to 10 mL with methanol to get a concentration of 100 µg/mL.[2]

  • Preparation of Working Standard Solutions and Calibration Curve:

    • From the 100 µg/mL stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 1, 3, 5, and 7 µg/mL.[2]

    • Measure the absorbance of each solution at 287 nm against a methanol blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Sample Solution:

    • Prepare a sample solution in methanol with an expected final concentration within the linear range of the assay. This may involve weighing a portion of the powdered tablets, dissolving in methanol, and performing necessary dilutions.

  • Procedure:

    • Measure the absorbance of the sample solution at 287 nm.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

2.3. Microbiological Assay (Agar Diffusion Method)

This assay determines the potency of the antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism. It provides a measure of the biological activity of the drug.

  • Test Microorganism: Escherichia coli ATCC 10536 has been identified as a suitable strain for the cefixime bioassay.[4][5]

  • Materials:

    • Petri dishes

    • Culture media (e.g., Nutrient Agar)

    • Sterile cylinders (or paper discs)

    • Incubator

  • Preparation of Inoculum:

    • Prepare a fresh culture of E. coli ATCC 10536 on a suitable agar slant.

    • Prepare a suspension of the microorganism in sterile saline or buffer to a standardized turbidity. A 1.0% inoculum concentration has been suggested as optimal.[4][5]

  • Preparation of Assay Plates:

    • Prepare the nutrient agar according to the manufacturer's instructions and sterilize.

    • Cool the agar to 45-50°C and inoculate it with the prepared microbial suspension.

    • Pour the inoculated agar into sterile petri dishes to a uniform depth and allow it to solidify.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard of known potency.

    • Prepare a series of standard solutions at different concentrations.

    • Prepare sample solutions at a concentration expected to be in the middle of the standard concentration range.

  • Procedure (Cylinder-Plate Method):

    • Place sterile cylinders onto the surface of the solidified agar plates.

    • Fill the cylinders with the standard and sample solutions.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Measure the diameter of the zones of inhibition around each cylinder.

    • Plot a standard curve of the zone diameter versus the logarithm of the antibiotic concentration.

    • Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.

Mandatory Visualizations

Inter-laboratory Comparison Workflow

G cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis and Reporting cluster_3 Phase 4: Conclusion and Action A Define Study Objectives (e.g., Method Comparison, Proficiency Testing) B Select Participating Laboratories A->B C Develop and Standardize Assay Protocol B->C D Prepare and Distribute Homogeneous Test Samples C->D E Laboratories Perform the Assay According to the Protocol D->E F Collect and Compile Data from all Laboratories E->F G Statistical Analysis (e.g., ANOVA, Repeatability, Reproducibility) F->G H Generate Inter-laboratory Comparison Report G->H I Identify Method Biases and Variability G->I J Draw Conclusions on Method Performance H->J I->J K Recommendations for Method Improvement or Standardization J->K

Caption: Workflow of an inter-laboratory comparison study.

Logical Relationship of Assay Methods

G cluster_physicochemical Physicochemical Methods cluster_biological Biological Method Cefixime This compound Sample HPLC HPLC Cefixime->HPLC Measures Purity and Quantity UV_Vis UV-Vis Spectrophotometry Cefixime->UV_Vis Measures Quantity Micro Microbiological Assay Cefixime->Micro Measures Bioactivity Result_HPLC Result_HPLC HPLC->Result_HPLC Quantitative Result (High Specificity) Result_UV Result_UV UV_Vis->Result_UV Quantitative Result (Lower Specificity) Result_Micro Result_Micro Micro->Result_Micro Potency Result (Biological Relevance)

Caption: Logical relationship of different assay methods for Cefixime.

References

A Comparative Guide to the Validation of Analytical Methods for Cefixime in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various validated analytical methods for the quantification of cefixime in biological matrices such as plasma, serum, and urine. The performance of different analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is compared using supporting experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation.

Comparative Analysis of Validated Analytical Methods

The selection of an appropriate analytical method for the determination of cefixime is contingent on factors such as the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of validation parameters for different methods, providing a clear comparison of their performance.

Parameter HPLC-UV Method LC-MS/MS Method UV-Spectrophotometry Method
Biological Matrix Serum, Urine[1], Plasma[2][3]Human Plasma[4][5]Not typically used for biological fluids due to low specificity
Linearity Range 0.1 - 30.0 µg/mL (Serum)[1], 5 - 100 µg/mL (Urine)[1], 0.5 - 40 µg/mL (Plasma)[2]0.07 - 7.0 µg/mL[4][5]2 - 40 µg/mL (in Methanol)[6]
Correlation Coefficient (r²) > 0.999[1]> 0.9990.9997[6]
Limit of Quantification (LOQ) 0.05 µg/mL (Serum)[1]0.07 µg/mL[4]179.8 ng/mL[7]
Limit of Detection (LOD) --59.3 ng/ml[7]
Accuracy (% Recovery) Within 10%[1]Within acceptable criteria of regulatory guidelines[4][5]98-102%[8]
Precision (% RSD) < 10% (Within- and between-day)[1]< 15%< 2%[8]
Specificity Good, potential for interference from co-eluting compoundsHigh, based on mass-to-charge ratioLow, susceptible to interference from other UV-absorbing compounds

Experimental Protocols

HPLC-UV Method for Cefixime in Human Serum and Urine

This method is suitable for the quantification of cefixime in serum and urine samples with good accuracy and precision.[1]

  • Sample Preparation:

    • Serum: Mix 250 µL of serum with an equal volume of 6% trichloroacetic acid (TCA) for protein precipitation. Centrifuge and collect the supernatant.[1]

    • Urine: Combine 0.1 mL of urine with a 6% TCA solution containing the internal standard.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[9]

    • Mobile Phase: Isocratic elution with a suitable mixture of aqueous buffer and organic solvent (e.g., water:acetonitrile with 0.5% formic acid).[9]

    • Flow Rate: Typically 1 mL/min.[10]

    • Detection: UV absorbance at 280 nm for the serum assay and 313 nm for the urine assay.[1]

    • Injection Volume: 20 µL.[11]

LC-MS/MS Method for Cefixime in Human Plasma

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of cefixime need to be accurately measured.[4][5]

  • Sample Preparation:

    • Protein precipitation is a common and simple extraction method.[4][5] Cefixime and a labeled internal standard (e.g., Cefixime [¹³C,¹⁵N₂]) are extracted from plasma by direct protein precipitation with a suitable organic solvent.[4][5]

  • Chromatographic Conditions:

    • Column: ACE C18 column (4.6 x 50 mm, 5 µm).[4][5]

    • Mobile Phase: An isocratic mobile phase of 50% methanol in 10.0 mM ammonium formate.[4][5]

    • Flow Rate: 0.7 mL/min.[4][5]

  • Mass Spectrometric Conditions:

    • The analysis is performed using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both cefixime and its internal standard.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of the validation process for an analytical method, as per ICH guidelines.[8][10][12]

AnalyticalMethodValidation MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Stability Stability MethodValidation->Stability ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Repeatability Repeatability (Intra-day) Precision->Repeatability IntermediatePrecision Intermediate Precision (Inter-day) Precision->IntermediatePrecision Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod Stability->ValidatedMethod

References

Safety Operating Guide

Proper Disposal of Cefixime Trihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of Cefixime Trihydrate is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, impervious gloves, safety goggles with side-shields, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust.[4] In case of a spill, avoid generating dust and collect the material carefully for proper disposal.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all applicable national and local regulations.[4] It is imperative to avoid discharging the chemical into drains or sewers, as this can have adverse environmental effects.[1][5][6]

  • Segregation and Storage of Waste:

    • Keep this compound waste in its original container whenever possible.[4]

    • Do not mix this compound waste with other chemical waste.[4]

    • Store the waste in a tightly closed, suitable container in a dry and cool, well-ventilated place until disposal.[1]

  • Engagement of a Licensed Disposal Service:

    • The recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[5] These companies are equipped to handle and treat chemical waste in accordance with regulatory standards.

  • Approved Disposal Method:

    • The preferred method of disposal is chemical incineration.[1][3][5] This involves dissolving or mixing the this compound with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Disposal of Contaminated Packaging:

    • Empty containers should be treated as the product itself and disposed of accordingly.[4]

    • Alternatively, containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] If recycling is not an option, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

Quantitative Data

The provided search results do not contain specific quantitative data regarding the disposal of this compound.

Experimental Protocols

The provided search results do not cite any specific experimental protocols for the disposal of this compound. The guidance provided is operational and focuses on established waste management practices.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process.

G cluster_0 This compound Waste Disposal Workflow start Identify Cefixime Trihydrate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in Original/Labeled Container ppe->segregate no_mix Do Not Mix with Other Waste segregate->no_mix no_drain Do Not Dispose Down the Drain segregate->no_drain contact_vendor Contact Licensed Waste Disposal Service no_mix->contact_vendor no_drain->contact_vendor incineration Chemical Incineration with Afterburner and Scrubber contact_vendor->incineration container_disposal Dispose of Contaminated Packaging as Product or Triple-Rinse and Puncture incineration->container_disposal G cluster_1 Key Relationships in this compound Disposal cefixime This compound Waste handling Safe Handling - PPE - Ventilation cefixime->handling containment Proper Containment - Sealed, Labeled Containers - No Mixing handling->containment disposal_method Approved Disposal - Licensed Vendor - Incineration containment->disposal_method compliance Regulatory Compliance - Local & National Regulations disposal_method->compliance

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Cefixime Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Cefixime Trihydrate must adhere to stringent safety protocols to mitigate potential health risks, including allergic skin reactions and respiratory sensitization.[1][2][3] This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, ensuring the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, compiled from multiple safety data sheets (SDSs).

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][4]Protects eyes from dust and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[1][5] Follow proper glove removal technique to avoid skin contact.Prevents skin contact and absorption. Contaminated gloves must be disposed of properly.[5]
Body Protection Wear fire/flame resistant and impervious clothing.[1][4] A lab coat or other protective clothing should be worn.Protects skin from accidental spills and contamination of personal clothing.
Respiratory Protection In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]Protects against inhalation of dust, which can cause allergic reactions or asthma-like symptoms.[3][6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling in a laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Work in a well-ventilated area or under a chemical fume hood don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials Gather all necessary equipment and this compound weigh Carefully weigh the required amount of this compound gather_materials->weigh Proceed to Handling dissolve Dissolve or mix the compound as per the experimental protocol avoid_dust Avoid formation of dust and aerosols decontaminate Decontaminate work surfaces avoid_dust->decontaminate Proceed to Cleanup doff_ppe Remove PPE carefully, avoiding self-contamination wash_hands Wash hands thoroughly with soap and water dispose_solid Dispose of solid waste in a labeled hazardous waste container wash_hands->dispose_solid Proceed to Disposal dispose_liquid Dispose of liquid waste in a labeled hazardous waste container dispose_ppe Dispose of contaminated PPE as hazardous waste

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : this compound should be disposed of as hazardous waste.[5] This can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of the material down the drain.[1][5]

  • Contaminated Materials : All contaminated items, including gloves, lab coats, and other disposable materials, should be collected in a designated and properly labeled hazardous waste container.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

  • Packaging : The original container should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[1]

By implementing these safety measures, researchers can significantly reduce the risks associated with handling this compound, fostering a safer laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefixime Trihydrate
Reactant of Route 2
Cefixime Trihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.